4-(3-((4-Chloro-6-methoxyquinolin-7-yl)oxy)propyl)morpholine
Description
Properties
IUPAC Name |
4-[3-(4-chloro-6-methoxyquinolin-7-yl)oxypropyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3/c1-21-16-11-13-14(18)3-4-19-15(13)12-17(16)23-8-2-5-20-6-9-22-10-7-20/h3-4,11-12H,2,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBAWPGQHJMVCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OCCCN3CCOCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501201589 | |
| Record name | 4-Chloro-6-methoxy-7-[3-(4-morpholinyl)propoxy]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501201589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205448-32-4 | |
| Record name | 4-Chloro-6-methoxy-7-[3-(4-morpholinyl)propoxy]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205448-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-methoxy-7-[3-(4-morpholinyl)propoxy]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501201589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((4-Chloro-6-methoxyquinolin-7-yl)oxy)propyl)morpholine typically involves the following steps:
Formation of the quinoline core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Substitution reactions: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions.
Linking the propyl chain: The propyl chain is attached to the quinoline core via an ether linkage, often using a Williamson ether synthesis.
Formation of the morpholine ring: The final step involves the formation of the morpholine ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-((4-Chloro-6-methoxyquinolin-7-yl)oxy)propyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Structural Characteristics
- IUPAC Name : 4-(3-((4-chloro-6-methoxyquinolin-7-yl)oxy)propyl)morpholine
- Smiles Notation : COC1=C(OCCCN2CCOCC2)C=C3N=CC=C(Cl)C3=C1
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The quinoline core is known for its ability to interact with various biological targets, including kinases involved in cancer progression. For instance, derivatives of quinoline have been studied as inhibitors of specific kinases that play critical roles in tumor cell proliferation and survival .
Antimicrobial Properties
Research has shown that quinoline derivatives possess antimicrobial activity against a range of pathogens, including bacteria and fungi. The incorporation of the morpholine group may enhance the solubility and bioavailability of these compounds, making them more effective as antimicrobial agents. Studies are ongoing to evaluate the efficacy of this compound against resistant strains of bacteria .
Neurological Applications
The morpholine ring in the structure suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems. There is a growing interest in exploring the effects of this compound on neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
AMPK Activation
Recent patents have highlighted the role of compounds like this compound as activators of the AMP-activated protein kinase (AMPK) pathway. AMPK is a crucial regulator of cellular energy homeostasis and has implications for metabolic disorders such as obesity and type 2 diabetes. This pathway's activation may lead to novel therapeutic strategies for managing these conditions .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a related quinoline derivative exhibited potent cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. The study suggests that further exploration into morpholine-substituted quinolines could yield promising anticancer agents .
Case Study 2: Antimicrobial Activity
In vitro assays conducted on derivatives of this compound revealed significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The study concluded that modifications to the quinoline structure could enhance antimicrobial potency while reducing toxicity .
Mechanism of Action
The mechanism of action of 4-(3-((4-Chloro-6-methoxyquinolin-7-yl)oxy)propyl)morpholine involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting its replication and transcription. Additionally, the compound may inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Structural and Functional Differences
The compound is compared to three structurally related molecules:
Quinazoline Analog: 4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine
- CAS : 199327-59-8
- Structural Distinction: Quinazoline core (two nitrogen atoms in the bicyclic system) replaces the quinoline core (one nitrogen).
- Implications: Quinazolines are prevalent in kinase inhibitors (e.g., Gefitinib, Erlotinib) due to enhanced hydrogen bonding with target proteins . The additional nitrogen may alter electronic properties and binding affinity compared to quinoline derivatives.
- Commercial Availability : 95% purity, priced at $298/250 mg .
Gefitinib Impurity C: 4-(3-((4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine 4-oxide
- CAS : 847949-51-3
- Molecular Formula : C₂₂H₂₄ClFN₄O₄
- Molecular Weight : 462.9 g/mol
- Structural Distinction: Quinazoline core with a 3-chloro-4-fluoroanilino substituent. Morpholine ring oxidized to morpholine 4-oxide.
- Implications :
Intermediate: 7-Methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one
- CAS: Not specified
- Structural Distinction: Partially saturated quinazolinone core (3,4-dihydro) with a ketone group.
- Applications: Key intermediate in synthesizing 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline, an anticancer agent .
Data Table: Comparative Overview
Research Findings and Implications
Core Heterocycle Influence: Quinoline derivatives typically exhibit broader antibacterial activity, while quinazolines are prioritized in kinase inhibitors due to their ability to mimic ATP-binding motifs . The dihydroquinazolinone intermediate’s reduced aromaticity may enhance reactivity in subsequent synthetic steps .
Substituent Effects: The 3-chloro-4-fluoroanilino group in Gefitinib derivatives enhances target specificity for epidermal growth factor receptor (EGFR) mutants .
Biological Activity
4-(3-((4-Chloro-6-methoxyquinolin-7-yl)oxy)propyl)morpholine, with the CAS number 205448-32-4, is a synthetic compound that belongs to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The quinoline moiety is known for its diverse biological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C17H21ClN2O3 |
| Molecular Weight | 336.82 g/mol |
| IUPAC Name | This compound |
| CAS Number | 205448-32-4 |
| Purity | 97% |
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. In a study evaluating various quinoline derivatives, compounds similar to this compound demonstrated cytotoxic effects against several cancer cell lines. For instance, certain derivatives showed IC50 values ranging from to against Plasmodium falciparum, suggesting promising antimalarial activity as well .
Case Study: Cytotoxicity Assessment
A recent study assessed the cytotoxicity of a series of quinoline derivatives, including those with morpholine linkages. The most potent compound exhibited an IC50 value comparable to standard chemotherapeutics like cisplatin. The findings highlighted the importance of structural modifications in enhancing biological activity .
Antimicrobial Activity
Quinoline derivatives have also been evaluated for their antimicrobial properties. A series of studies have shown that compounds with similar structures to this compound possess significant antibacterial and antifungal activities. For example, compounds were tested against Staphylococcus aureus and Candida albicans, yielding minimum inhibitory concentrations (MICs) that indicate potential as therapeutic agents .
Anti-inflammatory Activity
The anti-inflammatory properties of quinoline derivatives are noteworthy as well. In vitro studies have demonstrated that certain derivatives inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, indicating their potential as anti-inflammatory agents. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) was observed, further supporting their therapeutic relevance .
Pharmacological Mechanisms
The biological activities of this compound can be attributed to several pharmacological mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Interference with Cellular Signaling : Quinoline derivatives can modulate signaling pathways that regulate cell proliferation and apoptosis.
- DNA Interaction : Some studies suggest that these compounds may interact with DNA, leading to cytotoxic effects in cancer cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(3-((4-Chloro-6-methoxyquinolin-7-yl)oxy)propyl)morpholine, and what are their critical reaction parameters?
- Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-chloro-6-methoxyquinolin-7-ol with a propyl-linked morpholine precursor under alkaline conditions. Key parameters include temperature (60–80°C), solvent choice (DMF or THF), and catalysts like Pd(OAc)₂ for cross-coupling steps . Purification often employs column chromatography with gradients of ethyl acetate/hexane . Evidence from similar quinoline derivatives highlights the importance of protecting groups for hydroxyl or amine functionalities to prevent side reactions .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Answer : Structural confirmation relies on a combination of ¹H/¹³C NMR (to verify substituent positions and morpholine ring integrity), HPLC-MS (for purity >98%), and FT-IR (to identify C-O-C and quinoline C=N stretches) . Advanced techniques like X-ray crystallography are used to resolve stereochemical ambiguities, particularly for chiral centers introduced during synthesis . Quantitative analysis of residual solvents or byproducts is performed via GC-MS .
Q. What preliminary biological activities have been reported for this compound?
- Answer : While direct data on this compound is limited, structurally analogous quinoline-morpholine hybrids exhibit antimicrobial activity (MIC ≤2 µg/mL against Gram-positive bacteria) and enzyme inhibition (e.g., DNA gyrase IC₅₀ ~50 nM) . The morpholine moiety enhances solubility, which may improve bioavailability compared to non-polar quinoline derivatives . Preliminary cytotoxicity assays (e.g., MTT on HEK-293 cells) are recommended to establish safety thresholds .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Answer : Yield optimization requires balancing reaction kinetics and thermodynamics. For example:
- Stepwise temperature control : Initiate coupling at 25°C to minimize side reactions, then increase to 80°C to drive completion .
- Catalyst screening : PdCl₂(PPh₃)₂ outperforms Pd(OAc)₂ in Suzuki-Miyaura couplings for quinoline intermediates (yield increase from 65% to 82%) .
- Solvent-free conditions : Reduce DMF usage to lower purification complexity and improve atom economy .
Q. How should researchers address discrepancies in reported biological activity data across studies?
- Answer : Contradictions often arise from variations in assay protocols. To resolve this:
- Standardize assay conditions : Use identical bacterial strains (e.g., S. aureus ATCC 25923) and inoculum sizes .
- Control for solvent effects : Replace DMSO with saline if solubility permits, as DMSO ≥1% can artificially suppress activity .
- Validate target engagement : Employ isothermal titration calorimetry (ITC) to confirm binding affinity to targets like DNA gyrase .
Q. What advanced analytical techniques are used to study the compound's interactions with biological targets?
- Answer : Beyond basic assays:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to enzymes like topoisomerase IV .
- Cryo-EM : Resolves compound-enzyme complexes at near-atomic resolution to identify binding pockets .
- Metabolomics : Tracks metabolic perturbations in bacterial cells via LC-MS to elucidate mechanisms of action .
Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?
- Answer : Enhancements focus on:
- Prodrug modification : Introduce ester groups at the morpholine nitrogen to increase lipophilicity and BBB penetration .
- Nanoformulation : Encapsulate in PLGA nanoparticles to prolong half-life and reduce renal clearance .
- CYP450 inhibition assays : Identify metabolites using liver microsomes to mitigate rapid hepatic clearance .
Q. How can researchers evaluate the compound's potential in combination therapies?
- Answer : Synergy studies are critical:
- Checkerboard assays : Determine fractional inhibitory concentration (FIC) indices with β-lactams or fluoroquinolones .
- Transcriptomic profiling : Identify upregulated resistance genes (e.g., mefA, norA) in pathogens exposed to sub-MIC doses .
- In silico modeling : Predict binding synergies using molecular docking (AutoDock Vina) and MD simulations (GROMACS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
